molecular formula C18H21NO6 B12201775 4-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid

4-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid

Cat. No.: B12201775
M. Wt: 347.4 g/mol
InChI Key: JZRLVDROILCJCH-UHFFFAOYSA-N
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Description

This compound is a coumarin derivative featuring a 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl core linked via a propanoyl amide group to a butanoic acid side chain.

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

4-[3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]butanoic acid

InChI

InChI=1S/C18H21NO6/c1-10-12-5-7-14(20)11(2)17(12)25-18(24)13(10)6-8-15(21)19-9-3-4-16(22)23/h5,7,20H,3-4,6,8-9H2,1-2H3,(H,19,21)(H,22,23)

InChI Key

JZRLVDROILCJCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid typically involves multiple steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green solvents and catalysts is often preferred to minimize environmental impact. Techniques such as continuous flow synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the functional groups attached to the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dry acetone with anhydrous potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit DNA gyrase, which is crucial for bacterial replication .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The table below summarizes key structural and physicochemical differences between the target compound and analogues from the evidence:

Compound Name & Source Molecular Formula Key Substituents/Modifications Molecular Weight Functional Groups Notable Properties/Implications
Target : 4-{[3-(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid ~C~19~H~21~NO~7~ 7-hydroxy, 4,8-dimethyl coumarin; amide-linked butanoic acid ~375.38 Hydroxyl, ketone, amide, carboxylic acid High polarity, H-bond capacity; potential fluorescence
Ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate () C~17~H~20~O~5~ Ethyl ester replaces butanoic acid 312.34 Ester, hydroxyl, ketone Lower solubility in polar solvents; higher logP
(E)-4-((3-(3-(2,5-Dimethoxyphenyl)acryloyl)phenyl)amino)-4-oxobutanoic acid () C~21~H~21~NO~6~ Dimethoxyphenyl acryloyl; conjugated system 383.40 Methoxy, acryloyl, amide, carboxylic acid Enhanced UV absorption; electron-donating methoxy groups
4-({6-[(3-Carboxypropanoyl)amino]hexyl}amino)-4-oxobutanoic acid () C~14~H~24~N~2~O~6~ Hexyl chain; extended aliphatic backbone 316.35 Carboxylic acid, amide Increased lipophilicity; potential for membrane interaction
4-Oxo-4-((2-oxo-1,2-diphenylethyl)amino)butanoic acid () C~18~H~17~NO~4~ Diphenylethyl group; lacks coumarin core 311.34 Ketone, amide, carboxylic acid Steric hindrance; reduced solubility in aqueous media

Physicochemical and Spectroscopic Comparisons

  • Solubility : The target compound’s carboxylic acid and hydroxyl groups enhance aqueous solubility compared to ethyl ester derivatives () and bulky diphenylethyl analogues () .
  • Polarity : Methoxy groups in ’s compound reduce polarity relative to the target’s hydroxyl substituent, impacting chromatographic retention times .
  • IR/NMR Data : ’s IR peaks (e.g., 1720 cm⁻¹ for carboxylic acid, 1697 cm⁻¹ for amide) align with the target’s expected profile. However, the target’s coumarin core may introduce additional peaks near 1600–1500 cm⁻¹ for aromatic C=C stretching . NMR shifts for aromatic protons would differ due to methyl vs. methoxy substituents (e.g., ~δ 3.80 ppm for methoxy in vs. ~δ 2.5 ppm for methyl in the target) .

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